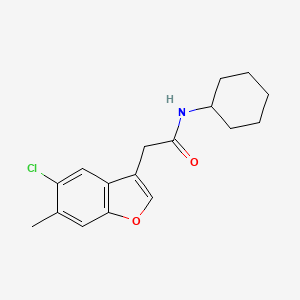

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide

Description

The compound 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide is a benzofuran-derived acetamide featuring a chloro (Cl) and methyl (Me) substitution at the 5- and 6-positions of the benzofuran core, respectively, and an N-cyclohexylacetamide side chain. Benzofuran scaffolds are widely explored in medicinal chemistry due to their bioisosteric relationship with indoles and coumarins, often contributing to enhanced metabolic stability and binding affinity in drug candidates . The N-cyclohexylacetamide moiety is associated with specific safety considerations, including acute oral toxicity (H302) and respiratory irritation (H335) as observed in related compounds .

Properties

IUPAC Name |

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO2/c1-11-7-16-14(9-15(11)18)12(10-21-16)8-17(20)19-13-5-3-2-4-6-13/h7,9-10,13H,2-6,8H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOAJTNEJFSWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-cyclohexylacetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from various studies.

- IUPAC Name : this compound

- Molecular Formula : C17H20ClNO2

- Molecular Weight : 305.8 g/mol

- Purity : Typically around 95%.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

- Inhibition/Activation : It may inhibit or activate key cellular processes, affecting proliferation and apoptosis in target cells.

- Signal Transduction : The compound could alter signal transduction pathways, leading to therapeutic effects in disease models.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. In vitro studies suggest that this compound can inhibit the growth of various bacterial strains. A comparative study showed its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have shown promising results. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and prostate cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer therapy.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it reduced inflammation markers significantly when administered after an inflammatory stimulus. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various benzofuran derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.

- Cancer Cell Line Study : In a study involving human breast cancer cell lines (MCF7), treatment with the compound led to a significant reduction in cell viability (up to 70% at 50 µM) after 48 hours. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating its potential as an anticancer drug.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a 50% reduction in paw swelling after four hours compared to control groups. This positions it as a candidate for further development in anti-inflammatory therapies.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer, Anti-inflammatory |

| 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-phenylacetamide | Similar structure | Moderate antimicrobial activity |

| 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-methylacetamide | Similar structure | Limited biological activity reported |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

The benzofuran core distinguishes this compound from structurally related acetamides. Key analogs include:

2-(5-Chloro-2-Oxobenzo[d]oxazol-3(2H)-yl)-N-Cyclohexylacetamide (CAS: 902254-79-9)

- Structural Difference : Replaces the benzofuran with an oxazolone ring (a fused oxazole-lactone system).

- This may alter pharmacokinetic properties such as absorption and distribution .

N-[(Furan-2-yl)Methyl]-2-(Phenanthridin-6-ylsulfanyl)Acetamide (CAS: 900136-40-5)

- Structural Difference : Features a furan ring and a phenanthridine-sulfanyl group.

- Implications : The sulfanyl group may enhance redox activity or metal chelation, while the phenanthridine moiety could intercalate into DNA, suggesting divergent biological targets compared to the benzofuran derivative .

Substituent Effects

Substituents on the aromatic core significantly influence bioactivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.